molecular formula C7H15NO2 B14085853 gamma-Butyrobetaine-d9

gamma-Butyrobetaine-d9

Cat. No.: B14085853
M. Wt: 154.25 g/mol
InChI Key: JHPNVNIEXXLNTR-GQALSZNTSA-N
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Description

Gamma-Butyrobetaine-d9 is a deuterated form of gamma-butyrobetaine, a naturally occurring compound that serves as a precursor to L-carnitine. L-carnitine is essential for the transport of fatty acids into mitochondria for beta-oxidation. This compound is often used in scientific research to study metabolic pathways and the role of L-carnitine in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Butyrobetaine-d9 can be synthesized through the hydrogenation of crotonoylbetaine chloride in a strongly acidic environment . The reaction involves the use of deuterium gas to replace hydrogen atoms with deuterium, resulting in the deuterated form of gamma-butyrobetaine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Gamma-Butyrobetaine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: L-carnitine.

    Reduction: Butyrobetaine.

    Substitution: Various substituted gamma-butyrobetaine derivatives.

Comparison with Similar Compounds

Gamma-Butyrobetaine-d9 is unique due to its deuterated nature, which makes it useful in metabolic studies. Similar compounds include:

This compound’s uniqueness lies in its use as a tracer in metabolic studies, allowing researchers to track and analyze metabolic pathways with greater precision.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

154.25 g/mol

IUPAC Name

4-[tris(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/i1D3,2D3,3D3

InChI Key

JHPNVNIEXXLNTR-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

C[N+](C)(C)CCCC(=O)[O-]

Origin of Product

United States

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